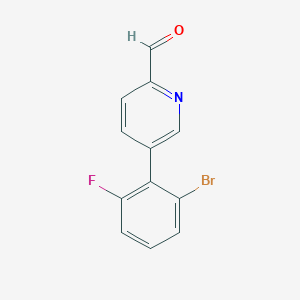
5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde: is an organic compound with the molecular formula C12H7BrFNO and a molecular weight of 280.09 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring with an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . Another method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve high-pressure autoclave reactions with specific catalysts such as platinum and carbon, followed by purification steps to achieve high purity levels . The reaction conditions often include controlled temperatures and pressures to ensure optimal yields and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine or fluorine atoms.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and ligands for transition metal catalysts .
Biology and Medicine: This compound is utilized in the development of pharmaceuticals and biologically active molecules. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .
Industry: In the industrial sector, this compound is employed in the production of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for creating polymers and other high-performance materials .
Wirkmechanismus
The mechanism of action of 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, which serve as bidentate ligands in coordination chemistry . Additionally, the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-pyridinecarboxaldehyde (CAS No. 31181-90-5): This compound is similar in structure but lacks the fluorine atom.
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: This compound has a similar fluorinated phenyl ring but differs in the heterocyclic core.
Uniqueness: The presence of both bromine and fluorine atoms in 5-(2-Bromo-6-fluorophenyl)pyridine-2-carbaldehyde imparts unique reactivity and binding properties, making it distinct from other similar compounds. These halogen atoms can participate in various interactions, enhancing the compound’s versatility in chemical synthesis and biological applications .
Eigenschaften
Molekularformel |
C12H7BrFNO |
|---|---|
Molekulargewicht |
280.09 g/mol |
IUPAC-Name |
5-(2-bromo-6-fluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H7BrFNO/c13-10-2-1-3-11(14)12(10)8-4-5-9(7-16)15-6-8/h1-7H |
InChI-Schlüssel |
JLXRWOCMTMDUBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C2=CN=C(C=C2)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
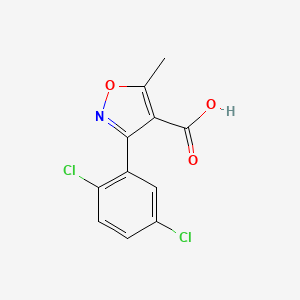

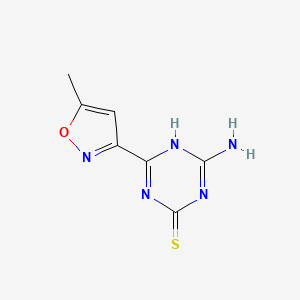
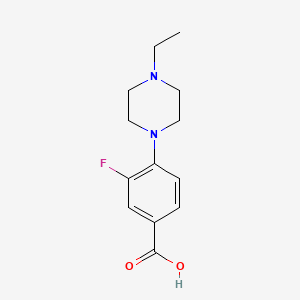

![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)

![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
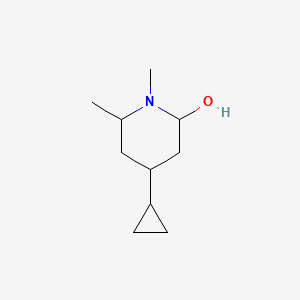
![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
